molecular formula C8H12N2 B6251440 4-ethyl-2,6-dimethylpyrimidine CAS No. 65680-14-0

4-ethyl-2,6-dimethylpyrimidine

Cat. No.: B6251440
CAS No.: 65680-14-0
M. Wt: 136.19 g/mol
InChI Key: XKXAPYUCUMLMRI-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl and methyl groups at positions 4, 2, and 6, respectively. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,6-dimethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with guanidine in the presence of a base can lead to the formation of the desired pyrimidine derivative. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

  • Oxidation products include pyrimidine N-oxides.
  • Reduction products are dihydropyrimidine derivatives.
  • Substitution reactions yield various functionalized pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-2,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrimidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2,6-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis, making them potential anticancer agents. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    2,6-Dimethylpyrimidine: Lacks the ethyl group at position 4, which may affect its reactivity and biological activity.

    4,6-Dimethylpyrimidine: Similar structure but without the ethyl group, leading to different chemical properties.

    2-Amino-4,6-dimethylpyrimidine: Contains an amino group, which significantly alters its chemical behavior and applications.

Uniqueness: 4-Ethyl-2,6-dimethylpyrimidine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with biological targets and different chemical properties compared to other pyrimidine derivatives.

Properties

CAS No.

65680-14-0

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-ethyl-2,6-dimethylpyrimidine

InChI

InChI=1S/C8H12N2/c1-4-8-5-6(2)9-7(3)10-8/h5H,4H2,1-3H3

InChI Key

XKXAPYUCUMLMRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1)C)C

Purity

0

Origin of Product

United States

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